molecular formula C13H23NO3 B15229850 tert-Butyl 2-hydroxy-1-methyl-6-azaspiro[3.4]octane-6-carboxylate

tert-Butyl 2-hydroxy-1-methyl-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B15229850
M. Wt: 241.33 g/mol
InChI Key: GRGUTZRHELOISE-UHFFFAOYSA-N
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Description

tert-Butyl 2-hydroxy-1-methyl-6-azaspiro[3.4]octane-6-carboxylate: is a spirocyclic compound with a unique structure that includes a spiro junction between a six-membered azaspiro ring and a four-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-hydroxy-1-methyl-6-azaspiro[3.4]octane-6-carboxylate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor. This often involves the use of a base to deprotonate a precursor molecule, followed by intramolecular nucleophilic attack to form the spiro junction.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through esterification reactions. This typically involves the reaction of the spirocyclic core with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions. This may involve the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group if present. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butyl ester group. Common reagents include nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols or hydrocarbons

    Substitution: Formation of substituted spirocyclic compounds

Scientific Research Applications

tert-Butyl 2-hydroxy-1-methyl-6-azaspiro[3.4]octane-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents. Its unique spirocyclic structure can impart desirable pharmacokinetic properties.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules. Its functional groups allow for further chemical modifications.

    Biological Studies: The compound can be used in studies to understand the interactions of spirocyclic compounds with biological targets, such as enzymes or receptors.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-Butyl 2-hydroxy-1-methyl-6-azaspiro[3.4]octane-6-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance binding affinity and selectivity for these targets. The hydroxyl and tert-butyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, contributing to the compound’s overall activity.

Comparison with Similar Compounds

tert-Butyl 2-hydroxy-1-methyl-6-azaspiro[3.4]octane-6-carboxylate can be compared with other spirocyclic compounds such as:

    tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate: Similar structure but lacks the methyl group, which may affect its reactivity and binding properties.

    tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate: Contains a sulfur atom in the spirocyclic ring, which can impart different chemical properties.

    tert-Butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate:

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which can provide distinct chemical and biological properties.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 2-hydroxy-3-methyl-6-azaspiro[3.4]octane-6-carboxylate

InChI

InChI=1S/C13H23NO3/c1-9-10(15)7-13(9)5-6-14(8-13)11(16)17-12(2,3)4/h9-10,15H,5-8H2,1-4H3

InChI Key

GRGUTZRHELOISE-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC12CCN(C2)C(=O)OC(C)(C)C)O

Origin of Product

United States

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